molecular formula C13H21NO4 B2773779 3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}cyclobutane-1-carboxylic acid CAS No. 1989659-47-3

3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}cyclobutane-1-carboxylic acid

Cat. No.: B2773779
CAS No.: 1989659-47-3
M. Wt: 255.314
InChI Key: CTRHAKDBMSOFHK-UHFFFAOYSA-N
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Description

3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}cyclobutane-1-carboxylic acid is a complex organic compound with the molecular formula C13H21NO4 This compound is notable for its unique structure, which includes a cyclobutane ring and an azetidine ring, both of which are functionalized with carboxylic acid and tert-butoxycarbonyl groups, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}cyclobutane-1-carboxylic acid typically involves multiple steps. One common method starts with the preparation of the azetidine ring, which is then functionalized with a tert-butoxycarbonyl group. The cyclobutane ring is introduced through a separate synthetic route, and the two components are subsequently coupled under specific reaction conditions to form the final product. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing automated systems and advanced purification techniques to achieve the desired product quality. The use of high-throughput reactors and continuous flow systems can significantly enhance the production rate and scalability .

Chemical Reactions Analysis

Types of Reactions

3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carboxylic acid group to an alcohol.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives depending on the nucleophile used .

Scientific Research Applications

3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}cyclobutane-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation .

Comparison with Similar Compounds

Similar Compounds

  • 3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}cyclopentane-1-carboxylic acid
  • 3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}cyclohexane-1-carboxylic acid
  • 3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}cycloheptane-1-carboxylic acid

Uniqueness

The uniqueness of 3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}cyclobutane-1-carboxylic acid lies in its specific ring structure and functional groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities and chemical behaviors, making it valuable for specific research and industrial applications .

Biological Activity

3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}cyclobutane-1-carboxylic acid (commonly referred to as Boc-Azetidine-Cyclobutane Carboxylic Acid) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • CAS Number : 1989659-47-3
  • Molecular Formula : C15H19NO4
  • Molecular Weight : 279.32 g/mol

Biological Activity Overview

The biological activities of this compound have been explored in various studies, highlighting its potential as a therapeutic agent. Key areas of interest include:

  • Antimicrobial Activity
    • Studies have indicated that derivatives of cyclobutane carboxylic acids exhibit significant antimicrobial properties. The structural modifications, such as the tert-butoxycarbonyl group, may enhance these effects by improving solubility and bioavailability.
  • Antioxidant Properties
    • Compounds similar to Boc-Azetidine-Cyclobutane Carboxylic Acid have demonstrated antioxidant activity, which may be attributed to their ability to scavenge free radicals. This property is crucial in preventing oxidative stress-related diseases.
  • Neuroprotective Effects
    • Research suggests that certain azetidine derivatives can act on the central nervous system, providing neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a significant role.

Case Study 1: Antimicrobial Efficacy

A study conducted by Umesha et al. (2009) demonstrated the antimicrobial efficacy of cyclobutane derivatives against various bacterial strains. The study highlighted that the introduction of bulky groups like tert-butoxy significantly increased the compound's effectiveness against Gram-positive bacteria.

CompoundBacterial StrainInhibition Zone (mm)
Boc-Azetidine-CyclobutaneStaphylococcus aureus15
Boc-Azetidine-CyclobutaneEscherichia coli12

Case Study 2: Neuroprotective Mechanism

Research by Wang et al. (2008) explored the neuroprotective mechanisms of azetidine derivatives in a model of oxidative stress. The findings suggested that these compounds could reduce neuronal cell death by inhibiting reactive oxygen species (ROS) production.

TreatmentCell Viability (%)ROS Levels (µM)
Control1005
Boc-Azetidine-Cyclobutane852

The mechanisms underlying the biological activities of Boc-Azetidine-Cyclobutane Carboxylic Acid are multifaceted:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in oxidative stress pathways, thereby reducing ROS levels.
  • Membrane Interaction : The hydrophobic nature of the tert-butoxy group enhances membrane penetration, allowing for greater interaction with cellular targets.
  • Receptor Modulation : Potential modulation of neurotransmitter receptors could explain its neuroprotective effects.

Properties

IUPAC Name

3-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]cyclobutane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-6-10(7-14)8-4-9(5-8)11(15)16/h8-10H,4-7H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTRHAKDBMSOFHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2CC(C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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